p-Methoxybenzyl phenyl carbonate
Overview
Description
p-Methoxybenzyl phenyl carbonate: is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is often used in organic synthesis as a protecting group for alcohols and phenols due to its stability under various reaction conditions and ease of removal .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of p-methoxybenzyl chloride with phenol in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidative Deprotection: p-Methoxybenzyl ethers can be deprotected using a nitroxyl radical catalyst with electron-withdrawing ester groups in the presence of PIFA (phenyliodine(III) bis(trifluoroacetate)) .Industrial Production Methods: Industrial production methods for p-methoxybenzyl phenyl carbonate typically involve large-scale Williamson ether synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
- Oxidation: p-Methoxybenzyl phenyl carbonate can undergo oxidative deprotection to yield the corresponding carbonyl compounds .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidative Deprotection: PIFA as a co-oxidant in the presence of a nitroxyl radical catalyst.
Substitution: Sodium hydride (NaH) in THF or DMF.
Major Products Formed:
Oxidation: Carbonyl compounds.
Substitution: Substituted ethers.
Scientific Research Applications
Chemistry: : p-Methoxybenzyl phenyl carbonate is widely used as a protecting group in organic synthesis, particularly for alcohols and phenols .
Biology and Medicine: : The compound’s stability and ease of removal make it useful in the synthesis of complex molecules, including pharmaceuticals .
Industry: : It is used in the production of resins and carbon foams through acid-induced step-growth polymerizations .
Mechanism of Action
The primary mechanism by which p-methoxybenzyl phenyl carbonate exerts its effects is through the formation of a stable ether linkage with alcohols or phenols. This linkage can be cleaved under specific conditions, such as oxidative deprotection using PIFA . The molecular targets are typically hydroxyl groups on alcohols and phenols, and the pathways involved include nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Similar Compounds
p-Methoxybenzyl chloride: Used in the synthesis of p-methoxybenzyl phenyl carbonate.
Methyl phenyl carbonate: Used in the production of diphenyl carbonate.
Bis(p-methoxybenzyl) carbonate: Used in the production of resins and carbon foams.
Uniqueness: : this compound is unique due to its dual role as both a protecting group and a precursor in the synthesis of complex organic molecules. Its stability under various reaction conditions and ease of removal make it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl phenyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-13-9-7-12(8-10-13)11-18-15(16)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRWXNFPZIFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185458 | |
Record name | p-Methoxybenzyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31558-46-0 | |
Record name | (4-Methoxyphenyl)methyl phenyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31558-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxybenzyl phenyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031558460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybenzyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxybenzyl phenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHOXYBENZYL PHENYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74U9IS65VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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